- Deacylation method using hydroxide ion-type base as catalyst, China, , ,
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl a-D-Glucopyranoside structure
Nombre del producto:Methyl a-D-Glucopyranoside
Número CAS:97-30-3
MF:C7H14O6
Megavatios:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318
Methyl a-D-Glucopyranoside Propiedades químicas y físicas
Nombre e identificación
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- Renchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- Clave inchi: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- Sonrisas: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- Brn: 81568
Atributos calculados
- Calidad precisa: 194.07900
- Masa isotópica única: 194.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: -2.2
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 99.4
Propiedades experimentales
- Color / forma: White powder.
- Denso: 1,46 g/cm3
- Punto de fusión: 167.0 to 170.0 deg-C
- Punto de ebullición: 389.1°C at 760 mmHg
- Punto de inflamación: 189.1 °C
- índice de refracción: 157.5 ° (C=10, H2O)
- Coeficiente de distribución del agua: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- Logp: -2.56730
- Merck: 6080
- Sensibilidad: Hygroscopic
- PKA: pKa (25°): 13.71
- Rotación específica: 158.9 º (c=10, water)
- Disolución: Not determined
Methyl a-D-Glucopyranoside Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Wgk Alemania:3
- Instrucciones de Seguridad: S24/25
- Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)
- Código F de la marca fuka:3-10
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
- TSCA:Yes
Methyl a-D-Glucopyranoside PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥32.0 | 2022-06-10 | |
Cooke Chemical | A5394912-25G |
Methyl α-D-glucopyranoside |
97-30-3 | 98% | 25g |
RMB 23.20 | 2025-02-21 | |
Enamine | EN300-92952-0.1g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-92952-0.25g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98.0%(GC) | 25g |
¥145.0 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |
Methyl α-D-glucopyranoside, |
97-30-3 | 500g |
¥587.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |
Methyl alpha-D-glucopyranoside, 98% |
97-30-3 | 98% | 500g |
¥2364.00 | 2023-02-26 | |
Ambeed | A248611-100g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 100g |
$18.0 | 2025-02-21 | |
Enamine | EN300-92952-10.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Enamine | EN300-92952-25.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 25.0g |
$38.0 | 2025-03-21 |
Methyl a-D-Glucopyranoside Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Formic acid Solvents: Water
Referencia
- Catalytic transfer hydrogenation of sugar derivativesCarbohydrate Polymers, 2001, 45(2), 139-145,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
Referencia
- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donorsChemistry Letters, 2015, 44(6), 846-848,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
Referencia
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharidesOrganic & Biomolecular Chemistry, 2021, 19(2), 338-347,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
Referencia
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharidesAngewandte Chemie, 2006, 45(38), 6349-6352,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
Referencia
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethersSynlett, 2007, (20), 3131-3136,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Acetic acid ; 7 min, heated
Referencia
- Microwave-assisted rapid deacetalation of carbohydratesSynthetic Communications, 2005, 35(15), 2025-2031,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
Referencia
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/waterTetrahedron, 2002, 58(1), 129-133,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Methanol ; 30 min, rt
Referencia
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting GroupsOrganic Letters, 2016, 18(20), 5396-5399,
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
Referencia
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflateOrganic & Biomolecular Chemistry, 2005, 3(22), 4129-4133,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
Referencia
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
Referencia
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugarsCarbohydrate Research, 1992, 229(1), 141-7,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
Referencia
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditionsTetrahedron, 2004, 60(50), 11465-11475,
Synthetic Routes 18
Condiciones de reacción
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
Referencia
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478,
Synthetic Routes 19
Condiciones de reacción
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
Referencia
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydesJournal of Chemical Research, 2017, 41(6), 358-364,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
- Photochemistry of 2-Nitrobenzylidene AcetalsJournal of Organic Chemistry, 2009, 74(22), 8647-8658,
Methyl a-D-Glucopyranoside Raw materials
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- D(+)-Glucose
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Literatura relevante
-
Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945
-
Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-glucopyranoside

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe